6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-(Trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is an imidazopyrazole derivative that has been studied for its potential applications in scientific research. It is an important compound in the field of synthetic organic chemistry due to its unique structure and range of properties.
Scientific Research Applications
Antimicrobial Activity
Pyrazole compounds, including “6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole”, have been found to possess significant antimicrobial activity . For instance, certain pyrazole compounds have shown high growth inhibitory activity at minimal inhibitory concentration (MIC) values .
Antioxidant Activity
These compounds also exhibit antioxidant properties . Their antioxidant activity has been evaluated using the DPPH free radical-scavenging assay, and some compounds have shown remarkable activity compared to the standard antioxidant .
COVID-19 Research
Molecular docking studies have been conducted to evaluate the probable interactions of pyrazole compounds with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . These studies suggest that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
Anticancer Activity
Pyrazole compounds have been found to exhibit anticancer activity . They have been extensively studied due to their diverse biological activities, which include roles as anticancer agents .
Anti-inflammatory Activity
The pyrazole moiety is present in various pharmacological agents, including celecoxib, a potent anti-inflammatory drug . This suggests that “6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” could potentially have anti-inflammatory applications.
Sensing/Detection of Ions
Pyrazoline nanoparticle probes, which are related to pyrazole compounds, have been reported for sensing/detection of Hg 2+ ions . Other pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions .
Environmental Monitoring and Biological Imaging
Pyrazole derived metal organic frameworks (MOFs) have been reported for environmental monitoring and biological imaging . This suggests that “6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” could potentially be used in these applications.
Organic Synthesis
Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . This suggests that “6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole” could potentially be used in organic synthesis .
properties
IUPAC Name |
6-(trifluoromethyl)-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3/c7-6(8,9)4-3-5-10-1-2-12(5)11-4/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHBUQHVGOVBAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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